4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Overview
Description
4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic organic compound that features a benzothiazole ring, a fluoropyrimidine moiety, and a piperazinone core. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable carbonyl compound.
Introduction of the Fluoropyrimidine Moiety: This could involve nucleophilic substitution reactions using a fluorinated pyrimidine derivative.
Formation of the Piperazinone Core: Cyclization reactions involving appropriate amine and carbonyl precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Investigated for their ability to interact with biological targets.
Enzyme Inhibitors: Potential inhibitors of specific enzymes.
Medicine
Drug Development: Explored for therapeutic potential in treating diseases.
Diagnostic Agents: Used in imaging or diagnostic assays.
Industry
Material Science:
Agriculture: Investigated for use as agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzothiazole-2-carbonyl)-1-(4-fluorophenyl)piperazin-2-one: Similar structure with a different fluorinated moiety.
4-(1,3-Benzothiazole-2-carbonyl)-1-(5-chloropyrimidin-2-yl)piperazin-2-one: Chlorine substituent instead of fluorine.
Uniqueness
Fluoropyrimidine Moiety: The presence of the fluoropyrimidine moiety might confer unique biological properties, such as increased metabolic stability or enhanced binding affinity to biological targets.
Piperazinone Core: The piperazinone core could influence the compound’s pharmacokinetic properties, such as solubility and bioavailability.
Properties
IUPAC Name |
4-(1,3-benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2S/c17-10-7-18-16(19-8-10)22-6-5-21(9-13(22)23)15(24)14-20-11-3-1-2-4-12(11)25-14/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNALUSHSSJCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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